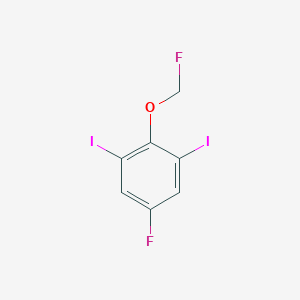
1-(5-Amino-2-chlorophenyl)-1-bromopropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Amino-2-chlorophenyl)-1-bromopropan-2-one is a chemical compound with a unique structure that includes an amino group, a chlorine atom, and a bromopropanone moiety
Métodos De Preparación
The synthesis of 1-(5-Amino-2-chlorophenyl)-1-bromopropan-2-one typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the bromination of 1-(5-Amino-2-chlorophenyl)propan-2-one under controlled conditions. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(5-Amino-2-chlorophenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(5-Amino-2-chlorophenyl)-1-bromopropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(5-Amino-2-chlorophenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets and pathways. The amino and chlorine groups in the compound can form hydrogen bonds and interact with enzymes or receptors, leading to various biological effects. The bromopropanone moiety may also play a role in its reactivity and interaction with other molecules .
Comparación Con Compuestos Similares
1-(5-Amino-2-chlorophenyl)-1-bromopropan-2-one can be compared with similar compounds such as:
(2-Amino-5-chlorophenyl)(4-chlorophenyl)methanone: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
(5-Amino-2-chlorophenyl)methanol: This compound has a hydroxyl group instead of a bromopropanone moiety, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H9BrClNO |
|---|---|
Peso molecular |
262.53 g/mol |
Nombre IUPAC |
1-(5-amino-2-chlorophenyl)-1-bromopropan-2-one |
InChI |
InChI=1S/C9H9BrClNO/c1-5(13)9(10)7-4-6(12)2-3-8(7)11/h2-4,9H,12H2,1H3 |
Clave InChI |
RFOLPELOFAHMHC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C=CC(=C1)N)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


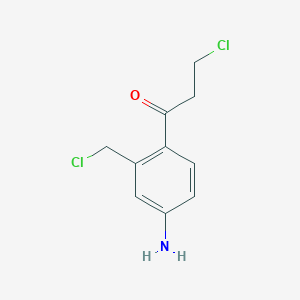
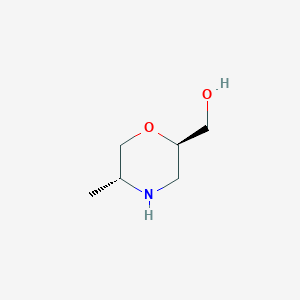
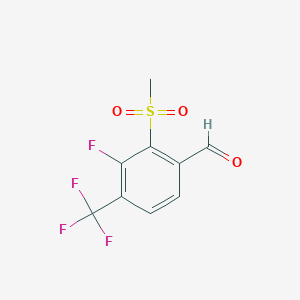

![Thieno[3,4-b]pyridine-5,7-diamine](/img/structure/B14041949.png)
![(7aS)-2-ethyl-5,5,7a-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B14041956.png)

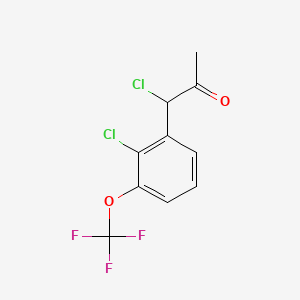

![7-Chloro-3-methyl-3h-imidazo[4,5-b]pyridine](/img/structure/B14041986.png)



